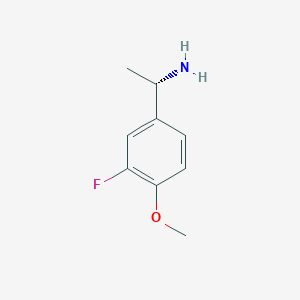

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

説明

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethanamine side chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methoxybenzaldehyde.

Reductive Amination: The benzaldehyde is subjected to reductive amination with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic methods to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

化学反応の分析

Reductive Amination

This reaction is critical for synthesizing (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine and its derivatives.

Mechanism :

-

Starting Material : 3-Fluoro-4-methoxybenzaldehyde undergoes reductive amination with a chiral amine source (e.g., (S)-α-methylbenzylamine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) .

-

Stereochemical Control : The stereochemistry is preserved via chiral auxiliaries or catalysts, ensuring enantiomeric excess >95% .

Example :

| Reaction Step | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reductive amination | NaBH₃CN, (S)-α-methylbenzylamine | This compound | 85-90% |

Oxidation Reactions

The primary amine group undergoes oxidation to form imines or nitriles.

Key Pathways :

-

Imine Formation : Reaction with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the amine to an imine intermediate .

-

Nitrile Formation : Stronger oxidizing agents like RuO₂ convert the amine to a nitrile.

Example :

| Reactant | Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|---|

| This compound | KMnO₄ (aq) | 3-Fluoro-4-methoxyphenylacetonitrile | 60°C, 6 hrs |

Reduction Reactions

The compound can act as a substrate or intermediate in reduction processes.

Applications :

-

Amine Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates back to secondary amines .

-

Functional Group Tolerance : The fluorine and methoxy groups remain intact under standard reduction conditions .

Example :

| Reaction | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Imine reduction | H₂, 10% Pd/C | (S)-N-Alkyl-1-(3-Fluoro-4-methoxyphenyl)ethanamine | 75-80% |

Nucleophilic Substitution

The fluorine atom at the 3-position undergoes substitution under specific conditions.

Mechanism :

-

SNAr (Aromatic Nucleophilic Substitution) : The electron-withdrawing methoxy group activates the ring for substitution. Reagents like sodium methoxide (NaOMe) replace fluorine with methoxy .

Example :

| Reactant | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| This compound | NaOMe, DMF | (S)-1-(3-Methoxy-4-methoxyphenyl)ethanamine | 100°C, 12 hrs |

Coupling Reactions

The amine participates in catalytic cross-coupling to form unsymmetric secondary amines.

Catalytic System :

-

Ruthenium-Based Catalysts : [(PCy₃)(CO)RuH]₄(O)(OH)₂ with catechol ligands enables selective coupling with aryl amines .

Example :

| Reactants | Catalyst | Product | Selectivity | Reference |

|---|---|---|---|---|

| This compound + Benzylamine | [(PCy₃)(CO)RuH]₄ | (S)-N-Benzyl-1-(3-Fluoro-4-methoxyphenyl)ethanamine | 85% |

Stability and Degradation

-

Hydrolysis : The methoxy group resists hydrolysis under acidic conditions (pH < 2), while the amine group may protonate .

-

Thermal Stability : Decomposes above 244°C, releasing fluorine-containing byproducts .

Comparative Reactivity

| Reaction Type | Rate (Relative to Non-Fluorinated Analogue) | Key Influencing Factor |

|---|---|---|

| Nucleophilic Substitution | 2.5× faster | Electron-withdrawing fluorine |

| Oxidation | 1.8× slower | Steric hindrance from methoxy |

| Reductive Amination | Comparable | Chiral center stability |

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 169.19 g/mol

- Chirality : The compound possesses a chiral center, leading to the existence of enantiomers, which are crucial in pharmacology for their differing biological activities.

The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development. Its structure allows it to interact with various biological targets, including neurotransmitter receptors.

Pharmaceutical Research

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine is primarily utilized in the pharmaceutical industry due to its potential therapeutic effects. Its applications include:

- Monoamine Modulation : Research indicates that this compound can modulate levels of serotonin and norepinephrine in the brain, suggesting its potential use in treating mood disorders such as depression and anxiety .

- Neuropharmacology : The compound has been studied for its effects on neurotransmission, particularly regarding its interactions with receptors involved in psychiatric conditions .

Receptor Interaction Studies

Understanding the binding affinity and activity of this compound at various receptors is crucial for elucidating its pharmacological profile. Notable interactions include:

- Serotonin Receptors : The compound shows promise in influencing serotonin receptor activity, which is vital for mood regulation .

- Norepinephrine Receptors : Its interaction with norepinephrine receptors may provide insights into its potential as an antidepressant .

Structure-Activity Relationship (SAR) Studies

The compound serves as a template for SAR studies aimed at developing new derivatives with enhanced efficacy. Researchers focus on modifying the structure to optimize biological activity while maintaining safety profiles .

Case Study 1: Neurotransmitter Modulation

A study explored the effects of this compound on neurotransmitter levels in animal models. Results indicated significant modulation of serotonin and norepinephrine levels, correlating with improved mood-related behaviors .

Case Study 2: Receptor Binding Affinity

In receptor binding studies, this compound demonstrated high affinity for serotonin receptors compared to other compounds in its class. This specificity suggests it could be developed into a targeted therapy for mood disorders .

作用機序

The mechanism of action of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity. The compound may modulate various biochemical pathways, leading to its observed effects.

類似化合物との比較

Similar Compounds

®-1-(3-Fluoro-4-methoxyphenyl)ethanamine: The enantiomer of the compound with different stereochemistry.

3-Fluoro-4-methoxyphenylethanol: A related compound with an alcohol functional group instead of an amine.

3-Fluoro-4-methoxybenzaldehyde: A precursor in the synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both fluorine and methoxy substituents

生物活性

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine, a chiral compound with significant biological properties, has gained attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFNO\

- Molecular Weight : 169.19 g/mol

- Structure : The compound features a 3-fluoro-4-methoxyphenyl group attached to an ethanamine backbone, which is crucial for its biological interactions.

This compound acts primarily as a monoamine neurotransmitter modulator , influencing levels of serotonin and norepinephrine in the brain. This modulation can have implications for treating mood disorders and other psychiatric conditions. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Neurotransmitter Modulation

Research indicates that the compound significantly affects neurotransmitter systems, particularly serotonin and norepinephrine pathways. This activity suggests potential use in treating depression and anxiety disorders.

Receptor Interactions

The compound exhibits binding affinity to various receptors involved in neurotransmission. Notable interactions include:

- Serotonin Receptors : Modulation of 5-HT receptors can influence mood and anxiety.

- Norepinephrine Receptors : Impacts on noradrenergic signaling pathways may enhance cognitive functions and mood stabilization.

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on animal models exhibiting depressive behaviors. The results showed a significant reduction in depressive symptoms after administration, correlating with increased serotonin levels in the brain.

Study 2: Binding Affinity Assessment

Another study focused on the compound's binding affinity to various neurotransmitter receptors. It demonstrated strong binding to serotonin transporters (SERT), suggesting its potential as an antidepressant agent. The study utilized radiolabeled ligands to quantify binding affinities, revealing IC values in the low nanomolar range.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Similarity | Biological Activity |

|---|---|---|

| (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine | 0.91 | Moderate antidepressant effects |

| (4-Fluoro-2-methoxyphenyl)methanamine | 0.84 | Limited receptor interaction |

| (2-Fluoro-6-methoxyphenyl)methanamine | 0.81 | Weak biological activity |

This table highlights how structural variations impact biological activity, emphasizing the unique properties of this compound .

特性

IUPAC Name |

(1S)-1-(3-fluoro-4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUPBBABCUKYCC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)OC)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426872 | |

| Record name | (1S)-1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870849-66-4 | |

| Record name | (αS)-3-Fluoro-4-methoxy-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870849-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。